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N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of a phenyl group and a carboxamide group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylpropylamine with 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry
- Building Block : The compound serves as a precursor for synthesizing more complex molecules in organic chemistry.
- Coordination Chemistry : It acts as a ligand in coordination compounds due to its ability to coordinate with metal ions.
Biological Activities
- Anticancer Properties : Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can reduce the viability of various cancer cell lines, including breast and colon cancer cells . N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide may share similar mechanisms of action by inducing apoptosis in cancer cells.
- Antimicrobial Effects : The compound has been investigated for its antimicrobial properties. Thiadiazole derivatives often show activity against a range of bacteria and fungi. For example, certain derivatives have demonstrated efficacy against Gram-positive bacteria with minimum inhibitory concentrations comparable to established antibiotics .
Medical Applications
- Therapeutic Potential : Ongoing research is focused on evaluating the compound's potential as a therapeutic agent in treating infectious diseases and cancers. Its mechanism may involve inhibition of specific enzymes or receptors critical for pathogen survival or cancer cell proliferation .
Industrial Uses
- Material Development : The unique chemical properties of this compound make it suitable for developing new materials such as polymers and coatings that require specific chemical stability and reactivity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis. Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxylate
- N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-sulfonamide
- N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-thiol
Uniqueness
N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, solubility, and biological activity, making it a valuable molecule for further research and development.
Biological Activity
N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound belonging to the thiadiazole family, characterized by its unique molecular structure that includes a phenyl group and a carboxamide functional group. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
The molecular formula of this compound is C13H15N3OS, with a molecular weight of 261.34 g/mol. The IUPAC name reflects its structural components, and the compound can be represented using various chemical notations:
Property | Value |
---|---|
Molecular Formula | C13H15N3OS |
Molecular Weight | 261.34 g/mol |
IUPAC Name | N-(2-methylpropyl)-4-phenylthiadiazole-5-carboxamide |
InChI | InChI=1S/C13H15N3OS/c1-9(2)8-14-13(17)12... |
InChI Key | LHKJNSAXJJUVBI-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CNC(=O)C1=C(N=NS1)C2=CC=CC=C2 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains with promising results. For instance, studies show that derivatives of thiadiazoles demonstrate minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria .
Antifungal Activity
The compound also displays antifungal properties. Its mechanism involves the disruption of fungal cell wall synthesis and metabolism. Specific studies have highlighted its effectiveness against common fungal pathogens, although detailed quantitative data is still emerging.
Anticancer Activity
This compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines including breast carcinoma (T47D), colon carcinoma (HT-29), and lung carcinoma (A549). The compound's anticancer mechanism is thought to involve apoptosis induction and cell cycle arrest through specific signaling pathways .
Study on Anticancer Activity
A notable study evaluated the cytotoxic effects of thiadiazole derivatives on multiple cancer cell lines using the MTT assay. The findings indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a strong potential for further development as anticancer agents .
The biological activity of this compound may be attributed to its ability to bind to specific enzymes or receptors involved in critical cellular processes. For instance:
Properties
Molecular Formula |
C13H15N3OS |
---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
N-(2-methylpropyl)-4-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C13H15N3OS/c1-9(2)8-14-13(17)12-11(15-16-18-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,17) |
InChI Key |
LHKJNSAXJJUVBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N=NS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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